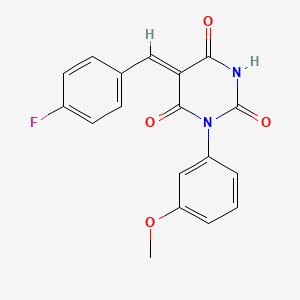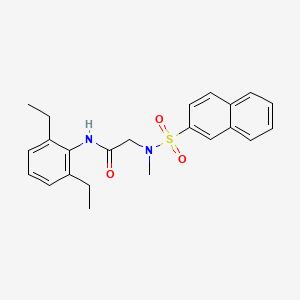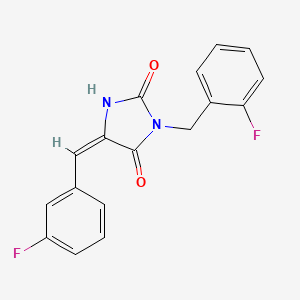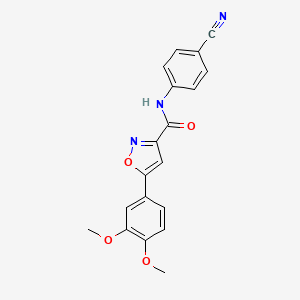![molecular formula C11H7F3N4OS B4625454 7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4625454.png)
7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of "7-(2-furyl)-2-(methylthio)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine" derivatives can be achieved through various one-step procedures, demonstrating the compound's accessible and versatile nature for laboratory preparation. One such method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones, offering an efficient route to these derivatives with high yield and regioselectivity (Massari et al., 2017).
Molecular Structure Analysis
The molecular structure of related triazolo[1,5-a]pyrimidine compounds has been studied in different crystal environments, revealing insights into their supramolecular architecture. For instance, the triazolo[1,5-a]pyrimidine molecule exhibits layered structural arrangements and network of intermolecular hydrogen bonds in different solvates, contributing to its potential biological activity (Canfora et al., 2010).
Chemical Reactions and Properties
Triorganotin(IV) complexes of related triazolo[1,5-a]pyrimidine compounds have been synthesized, characterized, and shown to exhibit in vitro antimicrobial activity against Gram-positive bacteria. These complexes highlight the chemical reactivity and biological relevance of the triazolo[1,5-a]pyrimidine scaffold (Ruisi et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthetic Approaches: Innovative synthetic routes have been developed for the preparation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing their importance in medicinal chemistry due to a wide range of pharmacological activities. These methods are crucial for generating diverse molecules for biological testing and potential therapeutic applications (Merugu, Cherukupalli, & Karpoormath, 2022).
Biological Activities and Potential Therapeutic Applications
- Antibacterial Activity: Certain derivatives, particularly those with specific substitutions, have demonstrated significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents (Prakash, Kumar, Kumar, Tyagi, & Kuhad, 2007).
- Adenosine Receptor Antagonism: Some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective adenosine A2a receptor antagonists, indicating their potential utility in the development of treatments for disorders associated with adenosine receptors (Baraldi, Manfredini, Simoni, Zappaterra, Zocchi, Dionisotti, & Ongini, 1994).
- Cardiovascular Applications: Research into 2-(alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines has uncovered their role as inhibitors of cAMP phosphodiesterase, with implications for their use as new cardiovascular agents due to their effects on cardiac output and heart rate (Novinson, Springer, O'Brien, Scholten, Miller, & Robins, 1982).
Propiedades
IUPAC Name |
7-(furan-2-yl)-2-methylsulfanyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4OS/c1-20-10-16-9-15-8(11(12,13)14)5-6(18(9)17-10)7-3-2-4-19-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMBSETZZYKREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC(=NC2=N1)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Furan-2-yl)-2-(methylsulfanyl)-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)
![2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)
![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)
![3-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4625422.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4625444.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)